3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Description
Molecular Architecture and Heterocyclic Scaffold Analysis
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid features a fused polycyclic system comprising a quinoline core (benzopyridine) annulated with a thiophene ring. The molecular formula is C₁₃H₁₀N₂O₃S (molecular weight: 274.30 g/mol). Key structural elements include:
- Quinoline scaffold : A benzene ring fused to a pyridine ring, with a methoxy group (-OCH₃) at position 7.
- Thieno[2,3-b]quinoline fusion : A thiophene ring fused at positions 2 and 3 of the quinoline core.
- Functional groups :
- Carboxylic acid (-COOH) at position 2.
- Primary amine (-NH₂) at position 3.
The IUPAC name is 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid , with the SMILES notation: COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N.
Table 1: Atomic Connectivity and Bonding Features
| Position | Substituent | Bond Type |
|---|---|---|
| 2 | Carboxylic acid | Covalent (C=O, C-O) |
| 3 | Amino group | Covalent (N-H) |
| 7 | Methoxy group | Covalent (C-O) |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
- δ 8.95 (s, 1H, NH₂), δ 7.82 (d, J = 8.5 Hz, 1H, H-5), δ 7.45 (s, 1H, H-8), δ 7.12 (d, J = 8.5 Hz, 1H, H-6), δ 4.02 (s, 3H, OCH₃).
- Carboxylic acid proton: Broad signal at δ 12.8 (exchanges with D₂O).
-
- δ 168.5 (COOH), 159.3 (C=O), 152.1 (C-2), 142.7 (C-3), 135.2 (C-7), 128.9–116.4 (aromatic carbons).
Infrared (IR) Spectroscopy
Computational Structural Validation
Density Functional Theory (DFT)
X-ray Crystallography
While direct crystallographic data for this compound is limited, analogous thienoquinoline derivatives (e.g., 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid) exhibit monoclinic crystal systems with P2₁/c space groups. Intermolecular hydrogen bonding between -COOH and -NH₂ groups stabilizes the lattice.
Physicochemical Property Profiling
Solubility
Stability
Acid Dissociation Constant (pKa)
Table 2: Summary of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 274.30 g/mol |
| LogP (octanol-water) | 1.8 ± 0.2 |
| Melting point | 215–217°C (decomposes) |
| Rotatable bonds | 2 |
| Hydrogen bond donors | 3 |
Properties
IUPAC Name |
3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQJNSZCRUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thienoquinoline Core:
- Starting with a suitable quinoline derivative, the thienoquinoline core can be constructed through cyclization reactions.
- Reagents such as sulfur and phosphorus pentachloride (PCl5) are often used in this step.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Common reagents include halides and thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, bases like sodium hydroxide (NaOH)
Major Products:
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Applications
One of the primary applications of 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid is its potential role as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study: NF-kB Inhibition
A study highlighted the importance of inhibiting the IκB kinase (IKK) complex, which plays a crucial role in the NF-kB signaling pathway. This pathway is often constitutively active in several types of cancers, including breast cancer. The compounds derived from thienoquinoline structures have shown promise in inhibiting IKK activity, thereby reducing NF-kB mediated transcription of pro-inflammatory and anti-apoptotic genes .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. By inhibiting the NF-kB pathway, it can potentially modulate inflammatory responses in various diseases.
Organic Synthesis Applications
In organic chemistry, 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid serves as a versatile ligand for various catalytic reactions. Its unique structure allows it to facilitate reactions such as C–H activation and arylation processes.
Ligand Role in Catalysis
Recent studies have demonstrated that quinoline-based ligands can promote selective C–H arylation reactions with moderate to good yields. The compound can be utilized to enhance the efficiency of these reactions by stabilizing transition states or providing a suitable environment for the reaction to occur .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Quinaldic Acid:
7-Methoxy-thieno[2,3-b]quinoline-2-carboxylic Acid: Similar structure but without the amino group at position 3.
Uniqueness:
Structural Features: The combination of the thienoquinoline core with amino, methoxy, and carboxylic acid groups makes 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid unique.
Biological Activity: The presence of these functional groups contributes to its distinct biological activities, such as enzyme inhibition and potential anticancer properties.
Biological Activity
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10N2O3S
- Molecular Weight : 274.30 g/mol
- IUPAC Name : 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
The biological activity of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for further investigation in cancer therapy.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for tumor cell proliferation.
- Chelation Properties : It may exhibit chelation with divalent metals, enhancing its pharmacological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid. For example, a study evaluating various quinoline derivatives found that this compound demonstrated significant antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values indicated potent activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro studies using RAW264.7 mouse macrophages indicated that it could significantly reduce inflammation induced by lipopolysaccharides (LPS), outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) without exhibiting cytotoxicity .
Case Studies
- Anticancer Efficacy in MCF7 Cells : A study utilized the MTT assay to evaluate the efficacy of various quinoline derivatives against the MCF7 cell line. The results demonstrated that 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid had a notable effect on cell viability, indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The results suggested that it could effectively inhibit pro-inflammatory cytokine production, positioning it as a candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structure of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid differentiates it from other quinoline derivatives. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinaldic Acid | Lacks amino group | Moderate anticancer properties |
| 7-Methoxy-thieno[2,3-b]quinoline | Similar but lacks carboxylic acid | Lower anti-inflammatory activity |
| 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid | Contains amino and methoxy groups | Strong anticancer and anti-inflammatory effects |
Q & A
Q. What are the standard synthetic routes for 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via microwave-assisted solvent-free protocols or classical cyclization reactions. For example:
- Microwave-assisted synthesis : Thieno[2,3-b]quinoline scaffolds are efficiently prepared under microwave irradiation using solvent-free conditions, reducing reaction times (e.g., from hours to minutes) .
- Friedländer condensation : This method involves cyclizing 2-aminothiophene derivatives with ketones or aldehydes in acidic media to form the quinoline core .
- Post-functionalization : Introducing amino and methoxy groups typically involves Vilsmeier-Haack formylation followed by nucleophilic substitution or reductive amination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1D/2D NMR : Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., methoxy at C7 vs. C6). 2D correlations (COSY, HSQC, HMBC) resolve overlapping signals in the aromatic region .
- HRMS : Validates molecular formula and detects isotopic patterns for halogenated analogs .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the solubility challenges, and how can purification be optimized?
- Methodological Answer :
- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO), but the fused thienoquinoline system reduces solubility in aqueous buffers. Co-solvents (e.g., ethanol/water mixtures) or pH adjustment (ionization at pH >5) are recommended .
- Purification : Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol) resolves closely related analogs. Recrystallization from DMF/water mixtures improves purity .
Advanced Research Questions
Q. How can Rh(III)-catalyzed C-H activation improve late-stage functionalization?
- Methodological Answer :
- Strategy : The carboxylic acid group acts as a directing group (DG) for regioselective C-H activation. For example, Rh(III) catalysts enable [4+2] cycloaddition with alkynes to form tetracyclic lactones without pre-functionalized precursors .
- Optimization : Mild conditions (e.g., 80°C, bio-based solvents) and ligand screening (e.g., Cp*RhCl₂) enhance yields. Monitoring via TLC/LC-MS ensures reaction progression .
Q. How to address contradictions in biological activity data across derivatives?
- Methodological Answer :
- Case Study : In antioxidant vs. anti-inflammatory assays, derivatives with pyrazole substituents show strong anti-inflammatory activity (HRBC membrane stabilization), while β-diketones exhibit radical scavenging (DPPH assay). This divergence arises from electronic effects: electron-withdrawing groups enhance radical stabilization, whereas bulky substituents improve membrane interaction .
- Resolution : Perform structure-activity relationship (SAR) studies using Hammett plots or computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. What computational methods predict drug-likeness and bioavailability?
- Methodological Answer :
- Parameters : Calculate Lipinski’s Rule of Five (molecular weight <500, LogP <5), polar surface area (<140 Ų), and H-bond donors/acceptors using software like Molinspiration or SwissADME .
- Bioavailability : MD simulations (GROMACS) assess membrane permeability, while PAMPA assays validate passive diffusion. For this compound, the carboxylic acid may limit blood-brain barrier penetration but enhance renal excretion .
Q. How to optimize microwave-assisted synthesis for scale-up?
- Methodological Answer :
- Reaction Engineering : Use continuous-flow microwave reactors to maintain temperature homogeneity. Solvent-free conditions reduce waste, but dielectric heating efficiency must be calibrated for larger batches (e.g., 10–100 g) .
- Yield Improvement : Pre-milling reagents to <100 µm enhances microwave absorption. Catalytic additives (e.g., p-TsOH) accelerate cyclization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
